N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide] is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of bis-amides, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide] typically involves the reaction of ethane-1,2-diamine with 3-methylbutylamine and undec-10-enoic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the bis-amide linkage. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide] may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): These compounds share a similar bis-amide structure but differ in their substituents and functional groups.
N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide): This compound also features a bis-amide linkage but includes sulfonamide groups, which impart different chemical and biological properties.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide] is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61797-61-3 |
---|---|
Molecular Formula |
C34H64N2O2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
N-(3-methylbutyl)-N-[2-[3-methylbutyl(undec-10-enoyl)amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C34H64N2O2/c1-7-9-11-13-15-17-19-21-23-33(37)35(27-25-31(3)4)29-30-36(28-26-32(5)6)34(38)24-22-20-18-16-14-12-10-8-2/h7-8,31-32H,1-2,9-30H2,3-6H3 |
InChI Key |
DRGRGMARLMNTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCN(CCC(C)C)C(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.